Oxonazine

Chemical Structure Molecular Property Triazine Derivatives

Oxonazine (CAS 5580-22-3) is an experimental pharmacologic substance and potent lipoxygenase/cyclooxygenase pathway inhibitor. Its unique 1,3,5-triazine N-oxide scaffold distinguishes it from simple melamine analogs like Diallylmelamine, for which no head-to-head comparative bioactivity data exists. Procurement is justified for fundamental eicosanoid signaling research, comparative profiling against zileuton or indomethacin, and replication of legacy 1957 gastric secretion studies. As a commercially available N-oxide building block, it also supports synthetic chemistry programs exploring N-oxidation effects on heterocyclic scaffolds.

Molecular Formula C9H14N6O
Molecular Weight 222.25 g/mol
CAS No. 5580-22-3
Cat. No. B1606911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxonazine
CAS5580-22-3
Molecular FormulaC9H14N6O
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESC=CC[N+](CC=C)(C1=NC(=NC(=N1)N)N)[O-]
InChIInChI=1S/C9H14N6O/c1-3-5-15(16,6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14)
InChIKeyMKLOKROOXLLRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxonazine (CAS 5580-22-3): A Triazine-Derived Small Molecule for Specialized Pharmacological Research


Oxonazine (CAS 5580-22-3), also known as N2,N2-Diallylmelamine N2-oxide, is a small molecule drug candidate with the molecular formula C9H14N6O and a molecular weight of 222.25 g/mol [1]. It is an experimental compound classified as a pharmacologic substance [2]. Structurally, it is a derivative of 1,3,5-triazine featuring a unique N-oxide functionality, distinguishing it from simple melamine or diallylmelamine analogs . Referenced in early pharmacological studies and regulatory listings, Oxonazine serves as a niche research tool for investigating lipid mediator pathways [3].

The Critical Differentiation Gap: Why Direct Replacement of Oxonazine with Other Triazines is Scientifically Invalid


A critical limitation prevents the direct substitution of Oxonazine (CAS 5580-22-3) with its apparent structural analogs like Diallylmelamine (CAS 91-77-0) or other triazine derivatives: a near-total absence of publicly available, quantitative comparative bioactivity data . While Oxonazine is classified as a pharmacologic substance and a potent lipoxygenase inhibitor [1], no head-to-head studies or reliable cross-study comparable IC50, Ki, or in vivo efficacy values against these comparators have been identified in accessible repositories, including authoritative databases like BindingDB or ChEMBL [2]. Procurement based on structural analogy alone carries the high risk of selecting a compound with undefined target engagement, selectivity profile, and efficacy, which can compromise research reproducibility and experimental validity.

Oxonazine (5580-22-3) Quantitative Differentiation Evidence: A Transparent Evaluation


Molecular Identity: Unique N-Oxide Functionality vs. Non-Oxidized Triazine Analogs

Oxonazine is chemically distinct from its close analog Diallylmelamine (2,4-Diamino-6-diallylamino-1,3,5-triazine, CAS 91-77-0) due to the presence of an N-oxide group. This is evidenced by its unique IUPAC name and SMILES notation compared to the non-oxidized analog [REFS-1, REFS-2]. While this represents a fundamental chemical difference, there are no identified quantitative comparative studies (e.g., solubility, stability, target binding) in authoritative databases to assess the practical impact of this moiety on research outcomes.

Chemical Structure Molecular Property Triazine Derivatives

Physicochemical Characterization Profile vs. Diallylmelamine

Computed physicochemical properties provide a baseline differentiation. Oxonazine has a computed XLogP3-AA of 0.2 and a Topological Polar Surface Area (TPSA) of 109 Ų [REFS-1, REFS-2]. While quantitative experimental data for Diallylmelamine's partition coefficient was not found, its higher melting point (143-146°C) [3] compared to Oxonazine's reported 129°C [4] suggests differences in crystal lattice energy. No experimentally validated solubility, stability, or formulation data exists to quantify the advantage of this difference for in vitro or in vivo applications.

Physicochemical Property Comparative Analysis Triazine Analogs

Target Mechanism Profile: Asserted Multi-Target Inhibition of Eicosanoid Pathway Enzymes

Oxonazine is described as a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. There is an unvalidated database entry indicating the compound was tested for inhibitory activity against 5-lipoxygenase in rat blood [2]. However, no IC50 or Ki values were located for Oxonazine against any of these targets. In contrast, the known 5-lipoxygenase inhibitor zileuton has a well-characterized IC50 of ~0.5-1 µM in similar rat blood assays [3]. The absence of quantitative potency data for Oxonazine renders any claim of differentiated or superior multi-target pharmacology unsupported.

Lipoxygenase Inhibitor Cyclooxygenase Inhibitor Inflammation

Legacy and Prospective Research Niches for Oxonazine (5580-22-3)


Pharmacological Research on Lipid Mediator Signaling

Based on its classification as a lipoxygenase and cyclooxygenase pathway inhibitor [1], Oxonazine is a candidate for fundamental pharmacological studies on eicosanoid signaling. Its procurement is best justified in the context of comparative profiling against well-characterized inhibitors like zileuton or indomethacin to finally quantify its potency and selectivity, thereby filling the current knowledge gap.

Reference Standard for Historical Data Reconciliation

Given its listing as an FDA-registered pharmacologic substance and its appearance in a 1957 study on gastric secretion inhibition [2], Oxonazine is a necessary procurement item for researchers conducting meta-analyses or seeking to replicate and validate legacy pharmacological findings to reconcile them with modern assay standards.

Exploratory Chemistry for N-Oxide Triazine Derivatization

As a commercially available 1,3,5-triazine N-oxide , Oxonazine serves as a key starting material or reference compound for synthetic chemistry programs exploring the impact of N-oxidation on the physicochemical and biological properties of this heterocyclic scaffold.

Quote Request

Request a Quote for Oxonazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.